molecular formula C22H14FN3O4S2 B4848200 2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B4848200
M. Wt: 467.5 g/mol
InChI Key: DYWZGLWKLYNHQV-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a benzothiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the nitrophenyl group, and the final coupling with the benzamide core. Common synthetic routes may involve:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

    Coupling with Benzamide Core: The final step involves coupling the benzothiazole derivative with a benzamide derivative under conditions that may include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide: shares similarities with other benzothiazole derivatives and nitrophenyl compounds.

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Benzothiazole derivatives: Compounds with variations in the benzothiazole ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O4S2/c23-17-7-2-1-6-16(17)21(28)24-14-8-9-18-20(11-14)32-22(25-18)31-12-19(27)13-4-3-5-15(10-13)26(29)30/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWZGLWKLYNHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 3
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2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 4
2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 6
2-fluoro-N-[2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

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